4-(4-Bromobutoxy)benzenesulfonamide
Description
Properties
CAS No. |
130840-22-1 |
|---|---|
Molecular Formula |
C10H14BrNO3S |
Molecular Weight |
308.19 g/mol |
IUPAC Name |
4-(4-bromobutoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14) |
InChI Key |
IWECJQRTGYPRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCBr)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(4-Bromobutoxy)benzenesulfonamide
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Formation of the sulfonyl chloride intermediate from the corresponding benzenesulfonic acid or benzenesulfonamide precursor.
- Nucleophilic substitution to introduce the 4-bromobutoxy side chain onto the benzene ring.
- Ammonolysis or amination to convert sulfonyl chloride intermediates into sulfonamide derivatives.
Detailed Reaction Steps and Conditions
Sulfonyl Chloride Formation
- The reaction begins with the conversion of benzenesulfonic acid derivatives to sulfonyl chlorides using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .
- This reaction is typically conducted in an inert solvent such as methylene chloride , chloroform , or toluene .
- The temperature range is controlled between 0 °C to 100 °C , preferably 20–40 °C for optimal yield and selectivity.
- The use of a catalytic amount of N,N-dimethylformamide (DMF) can enhance the reaction rate and yield.
- Stoichiometric or slight excess (up to 20%) of phosphorus pentachloride is employed to ensure complete conversion.
Introduction of the 4-Bromobutoxy Group
- The 4-bromobutoxy substituent is introduced via nucleophilic substitution, where a 4-bromobutanol or its derivative reacts with the sulfonyl chloride intermediate.
- The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
- The temperature is maintained between 20 °C and 90 °C , depending on the reactivity of the substrates.
- The reaction may require a base, such as triethylamine or pyridine , to scavenge the released hydrochloric acid and drive the reaction forward.
Conversion to Sulfonamide
- The sulfonyl chloride intermediate bearing the 4-bromobutoxy group is then reacted with ammonia or ammonium hydroxide to form the sulfonamide.
- This step is typically performed in an inert solvent like ether or hydrocarbon solvents (e.g., hexane or cyclohexane).
- The reaction temperature is controlled between room temperature and 50 °C .
- The reaction can be conducted in a two-phase system where the sulfonyl chloride in an organic phase reacts with aqueous ammonia solution.
Bromination Considerations
- If the bromine atom is introduced via bromination of the butoxy side chain, brominating agents such as bromine , N-bromosuccinimide (NBS) , or 1,3-dibromo-5,5-dimethylhydantoin may be used.
- Bromination is preferably carried out in inert solvents like chloroform or carbon tetrachloride .
- The reaction is enhanced by radical initiators such as UV light or azoisobutyronitrile (AIBN) .
- Brominating agents are used in stoichiometric amounts or slight excess (up to 20%).
Reaction Conditions and Solvent Effects
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Sulfonyl chloride formation | Phosphorus pentachloride (PCl5), catalytic DMF | Methylene chloride, chloroform | 0–100 °C (preferably 20–40 °C) | Use stoichiometric or slight excess PCl5 |
| Nucleophilic substitution | 4-Bromobutanol, base (triethylamine/pyridine) | DMF, DMSO | 20–90 °C | Base scavenges HCl, promotes substitution |
| Sulfonamide formation | Ammonia or ammonium hydroxide | Ether, hexane, cyclohexane | Room temp to 50 °C | Two-phase reaction possible |
| Bromination (if applicable) | Bromine, NBS, or 1,3-dibromo-5,5-dimethylhydantoin | Chloroform, carbon tetrachloride | Room temp to 50 °C | Radical initiators (UV, AIBN) recommended |
Research Outcomes and Analytical Data
- The described synthetic routes yield This compound with high purity after purification steps such as recrystallization from solvents like toluene or hexane .
- Characterization data from analogous sulfonamide compounds indicate typical bond lengths and angles consistent with aromatic sulfonamides, confirmed by spectroscopic and crystallographic methods.
- Hydrogen bonding and molecular packing in sulfonamide derivatives influence the crystal structure and purity, which can be optimized by controlling reaction conditions and solvents.
Summary of Preparation Method
The preparation of this compound involves:
- Conversion of the benzenesulfonic acid derivative to sulfonyl chloride using phosphorus pentachloride in inert solvents at controlled temperatures.
- Nucleophilic substitution with 4-bromobutanol under basic conditions in polar aprotic solvents.
- Final amination with ammonia to yield the sulfonamide.
- Optional bromination steps using bromine sources and radical initiators if bromination is performed post-functionalization.
This multi-step synthesis is supported by robust reaction conditions, solvent choices, and purification protocols to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobutoxy)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
-
Nucleophilic Substitution
- Reagents: Amines, thiols, alkoxides.
- Conditions: Room temperature, in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Oxidation
- Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperature.
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Anhydrous conditions, room temperature or slightly elevated temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Scientific Research Applications
4-(4-Bromobutoxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe for studying enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromobutoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, in medicinal chemistry, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various therapeutic effects, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Physicochemical Properties of 4-(4-Bromobutoxy)benzenesulfonamide and Analogs
*clogP estimated using fragment-based methods. †Calculated based on molecular formula (C₁₀H₁₃BrNO₃S). ‡Bromobutoxy group increases lipophilicity compared to unsubstituted analogs.
Key Observations:
- Lipophilicity: The bromobutoxy chain in the target compound enhances clogP (~3.5) compared to ionic derivatives like 4-(4-sulfamoylphenoxy)butylammonium (clogP -1.2) . This positions it favorably for passive diffusion across biological membranes, similar to the pyrazole-containing analog (clogP 4.1) .
- Molecular Weight: All compounds adhere to Lipinski’s "rule of five" (MW < 500), suggesting good oral bioavailability .
Functional Group Impact on Bioactivity
- Bromine vs. Trifluoromethyl: The bromine in this compound may act as a leaving group in substitution reactions, unlike the electron-withdrawing trifluoromethyl group in celecoxib, which stabilizes the pyrazole ring and enhances COX-2 binding .
- Sulfonamide Orientation: Analogous compounds (e.g., 4-(4-Bromobenzenesulfonamido)benzoic acid) exhibit planar sulfonamide geometries, enabling strong hydrogen bonding with target proteins . This suggests the target compound may interact similarly with enzymes or receptors.
Biological Activity
4-(4-Bromobutoxy)benzenesulfonamide is an organic compound characterized by its unique structural features, including a sulfonamide group and a 4-bromobutoxy substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C10H13BrO3S
- Molecular Weight : 308.19 g/mol
- CAS Number : 130840-22-1
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H14BrNO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14) |
| InChI Key | IWECJQRTGYPRJX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OCCCCBr)S(=O)(=O)N |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of carbonic anhydrase enzymes. These enzymes play crucial roles in various physiological processes, including respiration and acid-base balance. The compound binds to the active site of the enzyme, blocking its activity and thereby influencing metabolic pathways.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various benzenesulfonamide derivatives reported that certain compounds demonstrated potent activity against bacterial strains such as E. coli and S. aureus. For instance:
- Compound 4d : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL against E. coli.
- Compound 4h : MIC of 6.63 mg/mL against S. aureus.
These findings suggest that this compound could potentially possess similar antimicrobial properties due to its structural similarities with other effective sulfonamide derivatives .
Anti-inflammatory Activity
The anti-inflammatory properties of benzenesulfonamides have been documented in various studies. For example, compounds derived from benzenesulfonamides have shown significant inhibition of carrageenan-induced rat paw edema, with percentages indicating substantial anti-inflammatory effects at different time intervals:
| Time (h) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
These results highlight the potential of sulfonamide derivatives in managing inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of sulfonamide derivatives is another area of interest. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive evaluation was conducted on a series of benzenesulfonamides, including derivatives similar to this compound. The study found that modifications to the sulfonamide structure significantly influenced antimicrobial potency against various pathogens . -
Anti-inflammatory Research :
Another study focused on the anti-inflammatory effects of novel benzenesulfonamides demonstrated that certain compounds inhibited inflammatory responses effectively in vivo and in vitro models. The results underscored the relevance of structural features in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
